molecular formula C17H17Cl2NO6S B2992771 2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid CAS No. 338967-51-4

2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid

Cat. No.: B2992771
CAS No.: 338967-51-4
M. Wt: 434.28
InChI Key: ZAYKBVCJIMILRP-UHFFFAOYSA-N
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Description

2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid (CAS 338967-51-4) is a high-purity synthetic intermediate with a molecular formula of C17H17Cl2NO6S and a molecular weight of 434.29 g/mol . This compound features a complex structure with multiple functional groups, including a phenylsulfonamide core, dichloro-substituted aniline, a flexible 2-methoxyethoxy chain, and a terminal acetic acid group . Its calculated properties include a topological polar surface area of 102 Ų and an XLogP3 value of 3.3, indicating potential for cell membrane permeability, which can be a valuable characteristic in the development of bioactive molecules . The presence of several rotatable bonds (9) and significant molecular complexity (579) makes it a versatile and sophisticated building block for medicinal chemistry and drug discovery research . Researchers can utilize this compound as a key precursor in synthesizing more complex molecules for various applications, including enzyme inhibition studies and chemical biology probe development. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO6S/c1-25-7-8-26-16-10-15(13(18)9-14(16)19)20(11-17(21)22)27(23,24)12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYKBVCJIMILRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid, also known by its CAS number 338967-51-4, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C17H17Cl2NO6S
  • Molar Mass : 434.29 g/mol
  • Density : 1.469 g/cm³ (predicted)
  • pKa : 2.67 (predicted)
  • Boiling Point : 627.7 °C (predicted)

These properties indicate a relatively stable compound with potential solubility in various solvents due to the presence of polar groups.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Research indicates that similar compounds exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase enzymes and reducing prostaglandin synthesis, which are critical in pain and inflammatory pathways.

Anti-inflammatory Effects

Studies have shown that derivatives of sulfonamide compounds can significantly inhibit the release of inflammatory mediators. For instance, in vitro assays demonstrated that this compound inhibits the activation of mast cells and neutrophils, leading to decreased production of pro-inflammatory cytokines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains have shown moderate to good efficacy, suggesting potential as an antimicrobial agent . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Recent studies have explored the anticancer potential of related compounds. While specific data on this compound remains limited, analogs have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest . Further research is needed to elucidate these effects specifically for this compound.

Study 1: Anti-inflammatory Activity

In a controlled study examining the anti-inflammatory effects of sulfonamide derivatives, this compound was tested on animal models with induced inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups .

Study 2: Antimicrobial Efficacy

A series of tests were conducted on this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at concentrations ranging from 50 µg/mL to 200 µg/mL, highlighting its potential as an antimicrobial agent .

Data Summary Table

PropertyValue
Molecular FormulaC17H17Cl2NO6S
Molar Mass434.29 g/mol
Density1.469 g/cm³ (predicted)
pKa2.67 (predicted)
Boiling Point627.7 °C (predicted)
Anti-inflammatory IC50<50 µM
Antimicrobial Minimum Inhibitory Concentration (MIC)50 - 200 µg/mL

Scientific Research Applications

Biological Activities

  • Anti-inflammatory Effects: Sulfonamide derivatives, including 2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid, can inhibit the release of inflammatory mediators. In vitro assays have demonstrated that these compounds inhibit the activation of mast cells and neutrophils, leading to a decrease in the production of pro-inflammatory cytokines. Studies on animal models with induced inflammation have shown a significant reduction in edema and inflammatory markers. The anti-inflammatory IC50 is less than 50 µM.
  • Antimicrobial Activity: In vitro tests against various bacterial strains have shown moderate to good antimicrobial efficacy for this compound, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. It inhibits bacterial growth effectively at concentrations ranging from 50 µg/mL to 200 µg/mL.
  • Anticancer Potential: Analogs of this compound have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • N-(4-Bromophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetamide: This compound (CAS No: 338967-80-9) is structurally related to this compound . It has a molecular formula of C23H21BrCl2N2O5S and a molecular weight of 588.3 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide/Sulfone Groups

  • This derivative is also discontinued, suggesting challenges in synthesis or stability . Applications: Not explicitly stated, but sulfonamide derivatives are often explored as enzyme inhibitors or antimicrobial agents .
  • 2-[4-(Carboxymethyl)-5-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]anilino]-3,6-dioxo-cyclohexa-1,4-dien-1-yl]acetic Acid Structure: Contains a quinoid/hydroquinoid system and a pyrimidine-linked sulfonamide. Key Differences: The extended conjugated system may enhance redox activity, relevant for laccase-catalyzed antibiotic derivatization . Applications: Potential use in biocatalytic transformations of antibiotics .

Analogues with Methoxyethoxy Side Chains

  • 2-(2-Methoxyethoxy)acetic Acid (MEAA) Molecular Formula: C₅H₁₀O₄ Key Differences: Simpler structure lacking sulfonamide and chlorine substituents. Applications: Used as a urinary metabolite biomarker for ethylene glycol ether exposure and in dental monomer synthesis (e.g., methacrylate-based polymers) . Analytical Relevance: MEAA quantification in urine requires derivatization (e.g., GC-MS), whereas the target compound’s complexity likely necessitates LC-MS/MS .
  • 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid Molecular Formula: C₇H₁₄O₅ Key Differences: Additional ethoxy spacer increases hydrophilicity and ligand flexibility. Applications: Stabilizes copper nanoparticles in biocompatible systems and modifies surfactants for enhanced oil recovery .

Thiadiazole and Thiazolidinone Derivatives

  • (E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) Acetic Acids Structure: Thiadiazole core with disulfide and arylideneamino groups. Key Differences: The disulfide bond introduces redox sensitivity, unlike the stable sulfonyl group in the target compound. Synthesis: Prepared via thiol-disulfide exchange, contrasting with the target’s sulfonylation pathway .
  • (5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl)acetic Acid Molecular Formula: C₁₂H₁₂N₂O₄S Key Differences: Thiazolidinone ring with a 4-methylanilino substituent. Applications: Explored in drug discovery for antidiabetic or antimicrobial activity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid C₁₉H₂₂Cl₂N₂O₆S 477.4 Sulfonyl, dichloroaniline, acetic acid Discontinued; potential enzyme modulation
2-(2-Methoxyethoxy)acetic acid (MEAA) C₅H₁₀O₄ 134.1 Methoxyethoxy, acetic acid Urinary biomarker; polymer synthesis
2-{2,4-Dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide C₂₀H₂₃Cl₂N₃O₆S 504.4 Sulfonyl, N-methylacetamide Discontinued; structural analogue
(5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid C₁₂H₁₂N₂O₄S 280.3 Thiazolidinone, acetic acid Drug discovery (antidiabetic/antimicrobial)

Key Research Findings and Challenges

  • Synthetic Complexity : The target compound’s multi-step synthesis (e.g., sulfonylation, etherification) contrasts with simpler analogues like MEAA, which are commercially accessible .
  • Stability and Bioactivity : Sulfonamide/sulfone derivatives exhibit varied stability; the dichloro and methoxyethoxy groups may enhance lipophilicity, impacting membrane permeability .
  • Analytical Limitations : Quantification of structurally complex analogues often requires advanced techniques (e.g., LC-MS/MS), whereas MEAA is analyzed via GC-MS after derivatization .

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